2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is an organic compound that features a pyran ring, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions. The pyran ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of various pyran derivatives.
3,6-Dihydro-2H-pyran-2-one: Known for its biological activity and use in organic synthesis.
Tetrahydropyran: Commonly used as a protecting group in organic synthesis.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c8-5-6(9)7-3-1-2-4-10-7/h3H,1-2,4-5,8H2 |
InChI Key |
LEIDUCYRVIGEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C(=O)CN |
Origin of Product |
United States |
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